molecular formula C10H8BrNO3 B1529928 4-Bromo-2-cyano-5-methoxyphenylacetic acid CAS No. 1805248-69-4

4-Bromo-2-cyano-5-methoxyphenylacetic acid

Cat. No.: B1529928
CAS No.: 1805248-69-4
M. Wt: 270.08 g/mol
InChI Key: SZCWQZLKSKMVOK-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-5-methoxyphenylacetic acid: is an organic compound with the molecular formula C10H8BrNO3 This compound is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-5-methoxyphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-5-methoxybenzoic acid, followed by the introduction of the acetic acid moiety. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The subsequent steps may include the use of base-catalyzed reactions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-5-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 2-(4-Bromo-2-amino-5-methoxyphenyl)acetic acid.

    Oxidation: Formation of 2-(4-Bromo-2-cyano-5-hydroxyphenyl)acetic acid.

Scientific Research Applications

4-Bromo-2-cyano-5-methoxyphenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-5-methoxyphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and bromine groups can enhance its binding affinity to certain molecular targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluoro-5-methoxyphenyl)acetic acid
  • 2-(4-Bromo-2-cyano-5-hydroxyphenyl)acetic acid
  • 2-(4-Bromo-2-cyano-5-methoxyphenyl)propanoic acid

Uniqueness

4-Bromo-2-cyano-5-methoxyphenylacetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the cyano group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties in chemical and biological applications.

Properties

IUPAC Name

2-(4-bromo-2-cyano-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-9-3-6(4-10(13)14)7(5-12)2-8(9)11/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCWQZLKSKMVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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